molecular formula C17H13ClN2O2 B1460356 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile CAS No. 1159978-62-7

4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

Cat. No. B1460356
CAS RN: 1159978-62-7
M. Wt: 312.7 g/mol
InChI Key: SNQMVBLXHPYBKC-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a benzonitrile group attached to a 6-chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl) moiety .

Molecular Structure Analysis

The molecular structure of 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile is crucial for understanding its properties and reactivity. Refer to the 2D and 3D representations provided in the literature .


Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 162-164°C .

Scientific Research Applications

SYNTHESIS OF A NOVEL DERIVATIVES OF [1,4]BENZOXAZINONE A series of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized, highlighting a process involving the creation of 4-(oxiran-2-methyl)-2H-benzo[b][1,4]oxazin3(4H)-one through a series of reactions, including protection and deprotection of primary alcohol. This research could provide insights into the chemical behaviors and potential applications of 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile in synthetic chemistry (V. Guguloth, 2021).

Synthesis and Evaluation of Antibacterial Activity of 1, 4-Benzoxazine Analogues This study synthesized compound {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and its chlorinated analog by reacting O-Amino Phenol and Maleic Anhydride, further leading to eight Mannich Bases using substituted Aromatic Amines. The antibacterial activities of these compounds were evaluated, indicating potential applications in developing new antimicrobial agents (Naveen Kadian, M. Maste, A. Bhat, 2012).

The Adaptable Coordination Chemistry of 6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine Towards Zinc(II) and Mercury(II) This research explored the coordination chemistry of a related compound, 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with zinc and mercury. The study revealed the compound's high versatility in providing different environments to the metal center, demonstrating potential applications in coordination chemistry and material science (G. A. Ardizzoia, S. Brenna, B. Therrien, 2010).

Photochemistry of Pesticides, 10 [1] Photodegradation of O,O-Diethyl-S(3,4-dihydro-4-oxobenzo[d][1,2,3]triazin- 3-yl-methyl)phosphorodithioate (Azinphos-ethyl) In this study, the photodegradation of Azinphos-ethyl, a pesticide, was investigated. This research could provide a foundational understanding of how similar chemical structures, like 4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile, behave under photodegradation conditions, which is crucial for environmental chemistry and pesticide development (W. M. Abdou, M. Sidky, H. Wamhoff, 1987).

properties

IUPAC Name

4-[(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-17(21)20(10-13-4-2-12(9-19)3-5-13)15-8-14(18)6-7-16(15)22-11/h2-8,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMVBLXHPYBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-Chloro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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